molecular formula C13H11NO5 B2401883 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid CAS No. 1270120-16-5

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid

Cat. No.: B2401883
CAS No.: 1270120-16-5
M. Wt: 261.233
InChI Key: MOOHUCYHFODOGV-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound is characterized by a furan ring substituted with a carboxylic acid group and a nitrophenyl group that has additional methyl substitutions

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that the presence of electron-releasing substituents like methyl groups can destabilize the carbanion character of the reactive intermediate . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been found to interfere with iron homeostasis in mycobacterial species , suggesting that this compound may also affect similar pathways and their downstream effects.

Result of Action

Similar compounds have shown diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethyl-2-nitrobenzene and furan-2-carboxylic acid.

    Coupling Reaction: The nitrophenyl group is introduced to the furan ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Reaction Conditions: The reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-120°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: 5-(4,5-Dimethyl-2-aminophenyl)furan-2-carboxylic acid.

    Oxidation: 5-(4,5-Dicarboxyl-2-nitrophenyl)furan-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methyl substitutions.

    5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure with only one methyl substitution.

    5-(2-Methyl-4-nitrophenyl)furan-2-carboxylic acid: Similar structure with different positions of the methyl and nitro groups.

Uniqueness

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of two methyl groups on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. The additional methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOHUCYHFODOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5-(4,5-dimethyl-2-nitrophenyl)furan-2-aldehyde (5a) (0.69 g, 2.81 mmol) was added solid NaOH (0.12 g, 3.09 mmol) and 10% NaOH solution (6.2 ml). Silver nitrate (0.47 g, 2.81 mmol) was added, and the reaction mixture heated to 60° C. for 3 h. After cooling to room temperature the resulting mixture was poured into 2N HCl (50 ml) during which the product precipitated out of solution and was collected by filtration. The crude solid was purified by column chromatography using 0-2% MeOH/DCM as eluent. (5i) was obtained yellow solid (41%). mp 231-233° C. 1H NMR (400 MHz, DMSO-d6): δ 2.34 and 2.35 (6H, 2s), 6.93 and 6.94 (dd, J=1.6 and 3.6 Hz, 1H), 7.31 and 7.32 (dd, J=1.2 and 3.2 Hz, 1H) 7.63 (s, 1H), 7.80 (s, 1H) 13.20 (brs, 1H); 13C NMR (100 MHz, DMSO-d6): δ 19.63, 19.84, 111.67, 120.01, 120.63, 125.62, 131.19, 140.48, 143.26, 145.82, 145.91, 152.59, 159.71; HRMS (m/z): [M+H]+ calcd for C13H12NO5, 262.0710; found, 262.0714.
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
41%

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